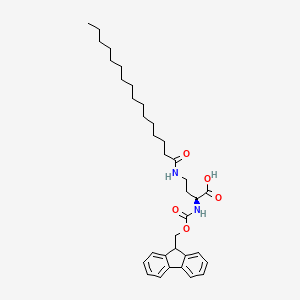

Fmoc-l-dab(palm)-oh

Description

Contextualizing Diaminobutyric Acid Derivatives in Advanced Peptide Science

Diaminobutyric acid (Dab) is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. Its derivatives, such as L-2,4-diaminobutyric acid, are considered unnatural amino acids and serve as versatile building blocks in peptide chemistry. cymitquimica.comtcichemicals.com These derivatives are characterized by a structure that includes two amine groups and a carboxylic acid functional group. cymitquimica.com The presence of the additional amino group allows for the creation of various derivatives and conjugates, making them highly useful in medicinal chemistry for constructing complex peptides and other molecular structures. cymitquimica.comtandfonline.com For example, derivatives like Nα-t-BOC-2,4-diaminobutyric acid are designed for use in solid-phase peptide synthesis (SPPS). tandfonline.com

Significance of Palmitoylation as a Chemical Modification in Peptide Functionality

Palmitoylation is a reversible post-translational modification that involves the covalent attachment of palmitic acid, a 16-carbon saturated fatty acid, to protein residues, most commonly cysteine (S-palmitoylation). nih.govwikipedia.org This process is crucial for a multitude of cellular functions, as it influences a protein's localization, stability, and its interactions with other proteins. nih.govfrontiersin.org

A primary function of palmitoylation is to increase the hydrophobicity of a protein, which promotes its association with cellular membranes. wikipedia.orgfrontiersin.org This modification often directs proteins to specific membrane microdomains known as lipid rafts. frontiersin.orgfrontiersin.org This localization is critical for the proper function of many signaling proteins and surface receptors, as it can facilitate the clustering of proteins and amplify signal transduction. wikipedia.orgfrontiersin.org The reversible nature of palmitoylation, regulated by specific enzymes, allows for dynamic control over protein function, similar to phosphorylation. wikipedia.orgfrontiersin.org This dynamic process can alter a protein's conformation, trafficking between cellular compartments, and stability by protecting it from degradation. frontiersin.orgcreative-proteomics.com

Role of the Fmoc Protecting Group in Modern Peptide Synthesis Methodologies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). ontosight.aiwikipedia.org In SPPS, the goal is to build a peptide chain by adding amino acids one by one. To ensure the correct sequence, the amino group of the incoming amino acid must be temporarily blocked or "protected" to prevent unwanted side reactions. americanpeptidesociety.org

The Fmoc group is ideal for this purpose because it is stable under acidic and neutral conditions but can be easily and quickly removed with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This mild deprotection condition is a key advantage of the Fmoc strategy over the older Boc (tert-butyloxycarbonyl) strategy, which requires harsher acidic conditions for deprotection. americanpeptidesociety.orgthermofisher.com The gentle nature of Fmoc chemistry minimizes side reactions and is compatible with the synthesis of complex and modified peptides. ontosight.aiamericanpeptidesociety.org Furthermore, the by-product released during Fmoc removal can be detected by UV spectroscopy, allowing for real-time monitoring of the synthesis process. wikipedia.orgtotal-synthesis.com Due to its efficiency, ease of automation, and mild reaction conditions, the Fmoc strategy has become the most common approach in modern peptide synthesis. americanpeptidesociety.orgtotal-synthesis.com

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(hexadecanoylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-33(38)36-25-24-32(34(39)40)37-35(41)42-26-31-29-21-17-15-19-27(29)28-20-16-18-22-30(28)31/h15-22,31-32H,2-14,23-26H2,1H3,(H,36,38)(H,37,41)(H,39,40)/t32-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDSNIWBIQSKHK-YTTGMZPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Fmoc L Dab Palm Oh and Its Integration into Peptides

Chemical Synthesis of Fmoc-L-Dab(Palm)-OH as a Lipidated Amino Acid Building Block

The creation of this compound is a multi-step process that requires careful consideration of protecting groups to ensure regioselective modification of the diaminobutyric acid (Dab) scaffold.

Design Considerations for Orthogonal Protecting Groups on Diaminobutyric Acid

The synthesis of selectively modified Dab derivatives hinges on the use of orthogonal protecting groups. nih.gov These are chemical moieties that can be removed under different conditions, allowing for the deprotection of one functional group without affecting another. For the synthesis of this compound, the α-amino group is protected with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is standard in solid-phase peptide synthesis (SPPS). nih.goviris-biotech.de

The selection of a protecting group for the side-chain γ-amino group is critical. This group must be stable to the conditions used for Fmoc removal (typically piperidine) and also to the conditions for peptide bond formation. iris-biotech.desigmaaldrich.com Furthermore, it should be selectively removable to allow for the introduction of the palmitoyl (B13399708) group. Common choices for side-chain protection of Dab include the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) or the 4-methyltrityl (Mtt) group. sigmaaldrich.comresearchgate.netnih.gov The ivDde group is particularly useful as it is stable to both acidic and basic conditions commonly used in Fmoc-SPPS but can be selectively cleaved using hydrazine (B178648). sigmaaldrich.com This orthogonality allows for the deprotection of the γ-amino group while the α-Fmoc group and other acid-labile side-chain protecting groups on the peptide remain intact.

| Protecting Group | Removal Conditions | Orthogonality to Fmoc/tBu |

| Fmoc (α-amino) | 20% Piperidine (B6355638) in DMF | N/A |

| ivDde (side-chain) | 2% Hydrazine in DMF | Orthogonal |

| Mtt (side-chain) | Mildly acidic (e.g., 1% TFA in DCM) | Orthogonal |

| Boc (side-chain) | Strong acid (e.g., TFA) | Not orthogonal to tBu |

Regioselective Palmitoylation Methods for Diaminobutyric Acid Side-Chain Functionalization

Once the orthogonally protected Fmoc-L-Dab-OH derivative is prepared, the next step is the regioselective attachment of the palmitoyl chain to the γ-amino group. This is typically achieved after the selective deprotection of the side-chain protecting group. For instance, if Fmoc-L-Dab(ivDde)-OH is used, the ivDde group is removed with hydrazine to expose the free γ-amino group. sigmaaldrich.com

The subsequent palmitoylation can be carried out using several methods. One common approach is the reaction of the free amine with palmitoyl chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). thieme-connect.de Alternatively, palmitic acid can be activated with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to form an active ester, which then reacts with the γ-amino group. researchgate.net The choice of method depends on factors such as solubility and the potential for side reactions. The final product, this compound, is a versatile building block for peptide synthesis. chemimpex.cominterchim.com

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating this compound

The incorporation of lipidated amino acids like this compound into peptides is most commonly achieved using solid-phase peptide synthesis (SPPS). nih.govcsic.es

Application of Fmoc/tBu Chemistry in the Context of Lipidated Amino Acid Integration

The Fmoc/tBu (tert-butyl) strategy is the most widely used method for SPPS. iris-biotech.deresearchgate.net In this approach, the Nα-amino group of the growing peptide chain is temporarily protected with the Fmoc group, which is removed at each cycle with a mild base, typically 20% piperidine in dimethylformamide (DMF). nih.govnih.gov The side chains of trifunctional amino acids are protected with acid-labile groups such as tert-butyl (tBu), which are stable to the basic conditions of Fmoc deprotection. iris-biotech.de

This compound is well-suited for this strategy. The palmitoyl group on the side chain is stable to both the basic conditions of Fmoc removal and the acidic conditions used for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA). thieme-connect.de The pre-synthesized this compound can be coupled to the growing peptide chain on the solid support using standard coupling reagents like HBTU or HATU. beilstein-journals.org

Comparative Analysis of On-Resin Lipidation versus Pre-Lipidated Amino Acid Coupling Strategies

There are two primary strategies for incorporating a lipidated amino acid into a peptide via SPPS: the "on-resin" lipidation approach and the "pre-lipidated" building block approach.

On-Resin Lipidation: In this method, an orthogonally protected amino acid, such as Fmoc-L-Dab(ivDde)-OH, is first incorporated into the peptide sequence on the solid support. nih.gov After the desired peptide sequence is assembled, the side-chain protecting group of the Dab residue is selectively removed. The exposed side-chain amine is then acylated with palmitic acid directly on the resin. beilstein-journals.org

Pre-Lipidated Amino Acid Coupling: This strategy involves the synthesis of the lipidated amino acid building block, this compound, in solution first. chemimpex.com This pre-formed building block is then coupled to the growing peptide chain during SPPS in the same manner as any other standard amino acid. csic.esresearchgate.net

| Strategy | Advantages | Disadvantages |

| On-Resin Lipidation | Flexibility in choosing the lipid moiety late in the synthesis. | May require a large excess of the lipidation reagent, potentially leading to purification challenges. csic.es The reaction conditions for on-resin lipidation might not be compatible with all peptide sequences. |

| Pre-Lipidated Amino Acid Coupling | Generally more efficient and avoids potential side reactions on the peptide chain. csic.es The purity of the final peptide is often higher. | Requires the prior synthesis of the specific lipidated amino acid building block. May face challenges with poor solubility or aggregation of the lipidated building block during coupling. |

Solution-Phase Peptide Synthesis and Fragment Ligation Approaches with this compound Derivatives

While SPPS is dominant, solution-phase synthesis and fragment ligation techniques are also employed, particularly for the synthesis of very long or complex lipopeptides. researchgate.netnii.ac.jp

In solution-phase synthesis, peptide fragments are synthesized and purified individually and then coupled together. researchgate.net An this compound derivative could be incorporated into one of these fragments. This approach can be advantageous for large-scale synthesis but is generally more time-consuming and labor-intensive than SPPS.

Fragment ligation techniques, such as native chemical ligation (NCL), have revolutionized the synthesis of large proteins and complex peptides. nih.govacs.org NCL involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. While powerful, the poor aqueous solubility of highly lipidated fragments can be a significant challenge for standard NCL conditions. nih.govacs.org To overcome this, modifications to the ligation chemistry or the use of solubilizing tags may be necessary. nih.govdiva-portal.org A derivative of this compound could be part of a peptide fragment intended for ligation, but careful planning of the synthetic route is required to manage solubility issues. Newer ligation methods, such as serine/threonine ligation (STL), are also being developed to broaden the scope of peptide and protein synthesis. bakerlab.org

Structural and Functional Consequences of Palmitoylation Via L Dab Palm in Peptide Systems

Rational Design of Synthetic Lipopeptides to Mimic Endogenous Protein Palmitoylation

The rational design of synthetic lipopeptides often aims to replicate the function of endogenous protein palmitoylation while enhancing stability for experimental investigation. nih.gov Native S-palmitoylation, the attachment of palmitic acid to a cysteine residue, is a reversible process crucial for regulating protein trafficking and signaling. iris-biotech.denih.gov However, the thioester linkage is susceptible to hydrolysis, making it challenging to study. iris-biotech.de

The use of Fmoc-L-Dab(Palm)-OH in solid-phase peptide synthesis (SPPS) provides a strategic advantage by introducing a stable amide bond between the peptide backbone and the palmitoyl (B13399708) chain. frontiersin.org This approach creates a non-hydrolyzable analogue of a palmitoylated protein segment, allowing researchers to isolate and study the specific effects of the lipid modification without the complication of its removal by cellular thioesterases. iris-biotech.denih.gov This strategy has been pivotal in designing probes to study lipidated proteins involved in critical signaling pathways, such as those from the Ras and Hedgehog families. nih.govmdpi.com By replacing a native, labile S-palmitoylation site with a stable L-Dab(Palm) residue, researchers can create tools that maintain their membrane-anchoring properties, offering a clearer picture of how lipidation dictates protein function.

For instance, this design principle is applied in creating synthetic vaccines and immunomodulatory peptides. Lipidated peptides derived from bacterial lipoproteins or viral proteins can be designed to mimic native structures, triggering specific immune responses. kvinzo.comnih.gov The stability afforded by the L-Dab(Palm) linkage ensures that the lipopeptide remains intact, effectively engaging with immune receptors like Toll-like receptors (TLRs) to elicit a desired adjuvant effect. nih.gov

Mechanistic Investigations of Peptide-Membrane Interactions Modulated by Palmitoylation

The addition of a palmitoyl group via L-Dab fundamentally alters a peptide's interaction with cellular membranes. The 16-carbon acyl chain acts as a hydrophobic anchor, facilitating the peptide's insertion into and association with the lipid bilayer. mdpi.combiochempeg.com This membrane tethering is a critical consequence of palmitoylation, increasing the local concentration of the peptide at the membrane surface and influencing its orientation relative to the bilayer. researchgate.net

Biophysical techniques are employed to dissect these interactions. Studies using model membranes like liposomes or monolayers can reveal key mechanistic details. For example, surface plasmon resonance (SPR) can quantify the binding affinity of a palmitoylated peptide to a lipid surface, while monolayer insertion assays measure the ability of the peptide to penetrate the lipid interface. These studies consistently show that palmitoylated peptides have a significantly higher affinity for membranes compared to their non-lipidated counterparts. ub.edu

Molecular dynamics (MD) simulations provide further insight, revealing how the palmitoyl chain integrates within the phospholipid tails of the membrane. biorxiv.org This insertion can induce local ordering of lipids and has been shown to promote the association of peptides with specific membrane microdomains, such as lipid rafts, which are rich in cholesterol and sphingolipids. researchgate.netbiorxiv.org The stable linkage provided by L-Dab(Palm) is crucial for these detailed mechanistic studies, ensuring that the observed interactions are a direct result of the permanent lipid modification.

Examination of Palmitoylation's Influence on Peptide Conformational Dynamics and Stability in Biophysical Studies

The introduction of an L-Dab(Palm) residue can significantly impact the conformational landscape and stability of a peptide. nih.gov The aqueous environment is energetically unfavorable for the hydrophobic palmitoyl chain, which can drive the peptide to adopt structures that shield the lipid from the solvent, or promote self-assembly into micelles or other aggregates.

The stability of peptides is also frequently enhanced by lipidation. The incorporation of non-standard amino acids like L-Dab, along with the attached lipid, can confer resistance to proteolytic degradation by cellular enzymes (proteases), which often recognize specific sequences of natural L-amino acids. frontiersin.orgnih.govmdpi.com This enhanced stability is a critical feature for the development of peptide-based therapeutics.

| Peptide System | Modification | Biophysical Technique | Key Finding | Reference |

|---|---|---|---|---|

| Model Antimicrobial Peptide | L-Lys replaced with L-Dab | Circular Dichroism (CD) | Increased α-helical content in membrane-mimicking environments. | frontiersin.org |

| Antitumor Peptide (RDP215) | L-amino acid to D-amino acid substitution | Circular Dichroism (CD) | Increased β-sheet conformation in the presence of cancer-mimicking membranes. | nih.govnih.gov |

| GLP-1R C-terminal tail | Palmitoylation at C-terminus | Molecular Dynamics (MD) | Palmitoylated tail interacts more frequently with the transmembrane domain. | ccmb.res.in |

| PD-L1 Transmembrane Protein | Palmitoylation | MD Simulations | Alters membrane orientation ("lie-down" vs. "stand-up") depending on lipid environment. | biorxiv.org |

Utilization of Lipidated Peptides for Probing and Modulating Cellular Signal Transduction Pathways

The ability of L-Dab(Palm)-containing peptides to stably anchor to membranes makes them invaluable tools for studying and manipulating cellular signaling pathways. nih.gov Many key signaling proteins, including G-protein-coupled receptors (GPCRs), non-receptor tyrosine kinases (like those in the Src family), and small GTPases (like Ras), depend on palmitoylation for their correct localization and function. ccmb.res.innih.gov

Synthetic lipopeptides that mimic specific domains of these proteins can be used as probes or modulators. nih.gov For example, a palmitoylated peptide corresponding to the intracellular loop of a GPCR can be used to interfere with receptor-G protein coupling, acting as a biased agonist or allosteric modulator. inrs.ca These "pepducins" can penetrate the cell membrane and directly interact with their target receptor from the inside, offering a way to selectively activate certain downstream pathways while leaving others unaffected. inrs.ca

Applications of Fmoc L Dab Palm Oh in Chemical Biology and Synthetic Biology Research

Development of Chemically Modified Peptides as Biological Research Tools

The introduction of lipid chains to peptides via Fmoc-L-Dab(Palm)-OH significantly alters their physicochemical properties, most notably their hydrophobicity. This engineered lipophilicity is instrumental in designing peptides that can interact with and traverse cellular membranes, making them invaluable tools for biological research. nih.govresearchgate.net

Synthesis of Lipidated Peptide Probes for Investigating Protein-Lipid Interactions

The covalent attachment of lipids to proteins, a form of post-translational modification (PTM), is crucial for regulating protein localization and function. nih.gov Understanding the intricate interplay between proteins and lipids is fundamental to cell biology. This compound is a key reagent in the solid-phase synthesis of lipidated peptides that mimic the lipid-modified termini of cellular proteins, such as those from the Ras superfamily of small GTPases. nih.govnih.gov These synthetic lipopeptides serve as powerful probes to investigate the specific interactions between the lipid anchor and cellular membranes or other proteins.

For instance, the synthesis of palmitoylated peptides corresponding to the C-terminus of Ras proteins allows for detailed biophysical studies of their membrane association and the influence of the lipid chain on protein clustering and signaling. nih.gov Furthermore, the development of photoactivatable and clickable myristic acid analogs, a related lipid modification, has enabled the identification of PTM-dependent protein-protein interactions within living cells, a strategy that can be conceptually extended to palmitoylated probes derived from this compound. nih.gov

Table 1: Examples of Lipidated Peptides in Protein-Lipid Interaction Studies

| Lipidated Peptide Target | Investigated Interaction | Research Application | Key Finding |

| Ras C-terminal peptides | Membrane binding and localization | Elucidating Ras signaling pathways | Palmitoylation is crucial for the proper membrane anchoring and function of Ras proteins. nih.gov |

| Myristoylated protein analogs | Protein-protein interactions | Identifying PTM-dependent interactomes | Photo-crosslinking probes allow for the capture of interactions driven by lipid modifications in live cells. nih.gov |

Construction of Functionalized Peptides for Targeted Membrane Association Studies

The ability to confer membrane-targeting properties to peptides is a significant advantage offered by this compound. By incorporating this lipidated amino acid, researchers can design peptides that preferentially associate with cellular membranes. This is particularly useful for studying membrane-bound proteins or for delivering molecular cargo to specific cellular compartments. researchgate.netnih.gov

A notable application is in the study of G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that are major drug targets. nih.gov Lipidated peptides, sometimes referred to as "pepducins," can traverse the cell membrane and allosterically modulate GPCR activity from the intracellular side. nih.gov The palmitoyl (B13399708) group anchors the peptide to the membrane, increasing its local concentration near the receptor and facilitating interaction. This approach allows for the investigation of GPCR dimerization and signaling dynamics in a native cellular environment. nih.govmdpi.com

Moreover, the lipidation of peptides has been shown to enhance their cellular uptake, a critical factor for the development of intracellularly acting probes and therapeutics. researchgate.net This strategy is being explored for delivering a variety of molecules, including imaging agents and therapeutic compounds, to their intracellular targets. nih.gov

Contribution to the Elucidation of Post-Translational Modification Mechanisms

Post-translational modifications are key mechanisms for increasing the functional diversity of the proteome. researchgate.net Lipidation, including palmitoylation, is a widespread PTM that governs the function of numerous proteins involved in cellular signaling and disease. nih.gov The synthesis of homogeneously lipidated peptides and proteins, which is often challenging to achieve through biological expression systems, is made possible by chemical synthesis using building blocks like this compound. nih.gov

Access to synthetic lipidated proteins allows for a detailed investigation of the enzymatic machinery responsible for PTMs, such as protein acyltransferases and thioesterases. nih.gov It also enables the study of how specific lipid modifications influence protein structure, stability, and interaction with other molecules, which is crucial for understanding their role in cellular processes and the pathogenesis of diseases like cancer. nih.govnih.gov The ability to create peptides with defined lipidation patterns is essential for dissecting the complex regulatory networks controlled by these modifications. rsc.org

Employment in Synthetic Biology Platforms for Engineering Lipid-Modified Biomolecules

Synthetic biology aims to design and construct new biological parts, devices, and systems. wordpress.com this compound contributes to this field by enabling the creation of engineered biomolecules with novel properties. The precise, site-specific incorporation of lipid moieties allows for the engineering of proteins with controlled membrane-binding capabilities or enhanced stability. acs.org

One exciting frontier is the construction of synthetic cells. nih.gov Lipid-based vesicles are a fundamental component of these artificial systems, and the ability to anchor proteins and peptides to these membranes is crucial for building functional synthetic cells that can perform complex tasks, such as targeted drug delivery or biosensing. nih.gov The use of this compound and similar lipidated amino acids provides a powerful tool for the bottom-up construction of these sophisticated biological mimics. wordpress.com By engineering the interface between proteins and lipid membranes, synthetic biologists can create novel cellular and subcellular systems with programmed functions. acs.org

Exploration in the Creation of Peptide-Based Research Assays and Systems

The unique properties of lipidated peptides synthesized with this compound are being harnessed to develop innovative research assays. For example, the creation of fluorescently labeled lipidated peptide probes allows for the visualization and quantification of protein-membrane interactions in real-time using techniques like fluorescence polarization. upenn.edu

Furthermore, the development of peptide-functionalized nanoparticles is a rapidly growing area of research. nih.govupenn.edu By attaching lipidated peptides to the surface of nanoparticles, researchers can improve their delivery to specific cells or tissues, overcoming biological barriers like the blood-brain barrier. upenn.edu These functionalized nanoparticles can be used in a variety of assay systems for diagnostics, imaging, and targeted therapy. The ability to control the surface properties of nanomaterials through the addition of lipidated peptides opens up new possibilities for creating sensitive and specific research and diagnostic tools. nih.gov

Advanced Analytical and Characterization Methodologies for Fmoc L Dab Palm Oh Containing Peptides

Spectroscopic Techniques for Comprehensive Structural Elucidation of Lipidated Peptides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic-Level Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure and dynamic properties of peptides in solution and in membrane-mimetic environments. nih.govresearchgate.net For lipidated peptides, NMR provides atomic-level resolution, which is crucial for understanding how lipidation influences peptide folding and interaction. nih.gov

The analysis of peptides by NMR involves a series of one-dimensional (1D) and two-dimensional (2D) experiments. researchgate.net For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are used to measure through-space proximities between protons, providing distance restraints that are essential for calculating the 3D structure. researchgate.net In lipidated peptides, the self-assembly into larger aggregates can lead to broadening of resonance lines in the ¹H NMR spectra, which is related to a decrease in the molecular tumbling rate. mdpi.com Despite this challenge, differences in the NMR spectra of various lipopeptides can reveal distinct conformations. mdpi.com For example, the chemical shifts of amide protons are highly sensitive to the formation of secondary structures like helices. mdpi.com

In studies of membrane-bound lipopeptides, solid-state NMR (ssNMR) spectroscopy is particularly valuable. uni-leipzig.de Techniques such as magic-angle spinning (MAS) can be employed to study the conformation of peptides integrated into liposomal bilayers. nih.gov Isotope labeling (e.g., with ¹³C and ¹⁵N) of specific amino acids allows for detailed conformational analysis of the peptide backbone and side chains within the lipid environment. nih.gov Such studies have revealed that the peptide backbone often resides at the lipid-water interface, while hydrophobic side chains and the attached lipid anchor insert into the membrane interior. uni-leipzig.de

| NMR Parameter | Structural Information Derived |

| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Provides information on the local chemical environment and secondary structure elements. mdpi.com |

| Nuclear Overhauser Effects (NOEs) | Determines inter-proton distances, crucial for 3D structure calculation. researchgate.netuni-leipzig.de |

| J-Couplings | Provides information on dihedral angles (φ, ψ) of the peptide backbone. |

| T₂ Relaxation Times | Reflects molecular tumbling rates; shorter times can indicate aggregation. mdpi.com |

| Hydrogen-Deuterium Exchange | Identifies amide protons involved in stable hydrogen bonds, indicative of secondary structure. uni-leipzig.de |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment of Lipopeptides

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides in solution. nih.govrsc.org The method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum provides a characteristic signature for different secondary structures, including α-helices, β-sheets, and random coils. rsc.org

For lipidated peptides, CD spectroscopy is invaluable for investigating how the lipid modification and the environment affect the peptide's conformation. pku.edu.cnacs.org For example, the introduction of a lipid chain can induce a conformational change from a disordered state to a more structured one, such as a β-sheet. rsc.orgacs.org The length of the acyl chain and the peptide's self-assembly into micelles or other nanostructures can significantly influence the observed secondary structure. rsc.orgacs.org

CD analysis is often performed on lipopeptide solutions to monitor conformational changes as a function of concentration, temperature, or upon interaction with model membranes (liposomes). nih.govpku.edu.cn For instance, some lipopeptides may exist in a disordered conformation at low concentrations but adopt an α-helical or β-sheet structure upon aggregation. rsc.orgpku.edu.cn The interaction of lipopeptides with metal ions can also induce significant changes in their secondary structure, which can be monitored by CD. uminho.pt

| Secondary Structure | Characteristic CD Spectral Features |

| α-Helix | Negative bands near 222 nm and 208 nm, and a positive band near 192 nm. nih.gov |

| β-Sheet | A negative band near 217 nm and a positive band near 200 nm. rsc.org |

| Random Coil | A strong negative band below 200 nm. rsc.org |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis of Peptide Bonds and Lipid Moieties

Fourier-Transform Infrared (FTIR) spectroscopy is a versatile and non-destructive technique used to study the secondary structure and orientation of peptides, particularly in membrane environments. nih.govnih.gov It measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule's functional groups and structure. creative-proteomics.com

For peptides, the amide I band (1600-1700 cm⁻¹), arising mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to the secondary structure. nih.govdergipark.org.tr The precise frequency of the amide I band can distinguish between α-helices, β-sheets, turns, and disordered structures. dergipark.org.tr The amide II band (1500-1600 cm⁻¹), which results from N-H bending and C-N stretching, is also useful, especially for monitoring hydrogen-deuterium exchange to assess solvent accessibility. nih.gov

Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variant of the technique that is ideal for studying lipidated peptides interacting with or incorporated into lipid bilayers. nih.govresearchgate.net This method allows for the determination of not only the secondary structure but also the orientation of the peptide's structural elements relative to the membrane plane. nih.govresearchgate.net Furthermore, FTIR can monitor the vibrational modes of the lipid chains themselves, providing information on their order and packing upon interaction with the peptide. uni-leipzig.deresearchgate.net

| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |

| α-Helix | ~1650 - 1658 cm⁻¹ |

| β-Sheet | ~1620 - 1640 cm⁻¹ (low frequency), ~1680 - 1695 cm⁻¹ (high frequency, antiparallel) |

| β-Turn | ~1660 - 1685 cm⁻¹ |

| Random Coil | ~1640 - 1650 cm⁻¹ |

Chromatographic Separations for Purity Assessment and Isolation of Complex Lipopeptides

Chromatographic techniques are fundamental for the purification of synthetic lipopeptides and the assessment of their purity. The amphiphilic nature of these molecules presents unique challenges that can be addressed by selecting the appropriate chromatographic mode and conditions.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Mixture Resolution

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of synthetic peptides. nih.govnih.gov For lipidated peptides, reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C8 or C18 alkyl chains) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) containing an ion-pairing agent such as trifluoroacetic acid (TFA). rsc.org

The high hydrophobicity conferred by the lipid moiety in compounds like Fmoc-L-Dab(Palm)-OH necessitates careful optimization of the RP-HPLC method. This often involves adjusting the gradient elution profile to ensure adequate retention and sharp, well-resolved peaks. The purity of the final peptide product is typically assessed by integrating the peak area at a specific wavelength (e.g., 214 nm or 220 nm). rsc.org

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (sub-2 µm) and higher pressures compared to conventional HPLC. nih.govthermofisher.com This results in significantly improved resolution, higher sensitivity, and faster analysis times. nih.gov For complex mixtures of lipopeptides or for detecting closely related impurities, UPLC offers a distinct advantage over standard HPLC. rsc.org The quality of the starting materials, such as the Fmoc-amino acids, is critical, as impurities in these reagents can affect the purity profile of the crude peptide and the efficiency of the purification process. sigmaaldrich.com

| Parameter | Typical Condition for Lipopeptide Analysis |

| Technique | Reversed-Phase HPLC (RP-HPLC) or UPLC |

| Stationary Phase (Column) | C8 or C18 silica-based, with pore sizes of 100 Å to 300 Å. rsc.orgthermofisher.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA). rsc.org |

| Mobile Phase B | Acetonitrile (MeCN) with 0.1% TFA (or slightly less). rsc.org |

| Gradient | Linear gradient from low %B to high %B over a defined time (e.g., 3-95% B over 9 min). rsc.org |

| Detection | UV absorbance at 214 nm or 220 nm. rsc.orgcsic.es |

| Flow Rate | 0.4 - 1.0 mL/min for analytical scale. rsc.orgthermofisher.com |

Size-Exclusion Chromatography (SEC) for Investigating Aggregation States and Hydrodynamic Properties

Size-Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume, or size in solution. nih.govlcms.cz It is an indispensable tool for characterizing the aggregation state of lipidated peptides, which often self-assemble into larger structures such as micelles, dimers, or multimers. nih.gov

In SEC, the sample is passed through a column packed with porous particles. thermofisher.com Larger molecules, such as peptide aggregates, cannot enter the pores and thus elute first. Smaller molecules, like the peptide monomer, can access the pore volume, leading to a longer retention time. thermofisher.com This method is favored for routine analysis of aggregation because it is relatively fast and reproducible. nih.gov

SEC is crucial for the quality control of biotherapeutics, where protein aggregation is a critical quality attribute that can affect efficacy and safety. nih.govthermofisher.com For research purposes, SEC can be used to monitor the propensity of a lipopeptide to self-assemble under different conditions (e.g., concentration, pH, ionic strength). The technique provides quantitative information on the distribution of monomers, dimers, and higher-order aggregates in a sample. nih.gov While SEC is a powerful method, it is often confirmed with an orthogonal technique like analytical ultracentrifugation. nih.gov

| Parameter | Principle/Application in Lipopeptide Analysis |

| Separation Principle | Separation based on hydrodynamic size in solution. lcms.cz |

| Elution Order | Largest molecules (aggregates) elute first, followed by smaller molecules (monomers). thermofisher.com |

| Primary Application | Quantitation of monomers, dimers, and higher-order multimers/aggregates. nih.gov |

| Mobile Phase | Aqueous buffers designed to minimize non-specific interactions with the column matrix. |

| Column Pore Size | Chosen based on the expected size range of the peptide and its aggregates. thermofisher.com |

Mass Spectrometry-Based Characterization for Detailed Molecular Information of Lipidated Peptides

Mass spectrometry (MS) is an indispensable tool for the analysis of peptides and proteins, offering precise measurements of mass-to-charge ratios (m/z) of ionized molecules. ub.edu For lipidated peptides, MS techniques are adapted to handle their increased hydrophobicity and to provide comprehensive structural data. nih.govacs.org

| Analytical Parameter | ESI-MS Finding for Lipidated Peptides | Source |

| Molecular Mass Verification | Confirms the expected molecular weight, validating the successful conjugation of the palmitoyl (B13399708) group. | researchgate.net |

| Purity Assessment | Can reveal the presence of impurities or byproducts from the synthesis, such as dehydration products. | researchgate.net |

| Structural Confirmation | In conjunction with other data, helps to confirm the overall structure of the modified peptide. | researchgate.netmdpi.com |

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is another powerful analytical technique that is well-suited for the high-throughput analysis of biomolecules, including lipidated peptides. nih.gov MALDI-MS offers high sensitivity, speed, and tolerance for complex sample matrices. chromatographyonline.comcreative-proteomics.com In this method, the analyte is co-crystallized with a matrix material, and a laser is used to desorb and ionize the sample. ub.edu This technique is particularly advantageous for rapidly screening large numbers of peptide candidates for their metabolic stability and for verifying molecular weight in a high-throughput manner. chromatographyonline.comresearchgate.net It can provide fast and accurate molecular weight determination for intact proteins and peptides, often without the need for deconvolution algorithms. creative-proteomics.com

| Feature | Advantage for Lipidated Peptide Analysis | Source |

| High-Throughput Capability | Enables rapid analysis of numerous samples, facilitating efficient screening of peptide libraries. | nih.govchromatographyonline.comresearchgate.net |

| High Sensitivity | Allows for the detection of low quantities of analyte (femtomole to attomole levels). | nih.govcreative-proteomics.com |

| Tolerance to Contaminants | Can analyze samples containing buffers and detergents, simplifying sample preparation. | creative-proteomics.com |

| Speed | Analysis can be performed in a very short time, often under a second for multiple samples. | nih.gov |

Tandem mass spectrometry (MS/MS) is a crucial technique for obtaining detailed structural information about peptides, including the precise location of post-translational modifications like palmitoylation. nih.govcreative-proteomics.com In an MS/MS experiment, a specific precursor ion is selected and then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides sequence information and can pinpoint the site of modification. researchgate.net

However, the analysis of palmitoylated peptides by MS/MS can be challenging. Collision-induced dissociation (CID), a common fragmentation method, can lead to the loss of the labile palmitoyl group, which complicates the identification of the modification site. nih.govacs.orgresearchgate.net Alternative fragmentation techniques such as electron transfer dissociation (ETD) have been shown to be more effective for analyzing palmitoyl peptides, as they tend to preserve the lipid modification while producing extensive backbone fragmentation. nih.govacs.orgnih.gov This allows for more confident localization of the palmitoylation site. nih.govacs.org

| Fragmentation Method | Observation for Palmitoylated Peptides | Recommendation | Source |

| Collision-Induced Dissociation (CID) | Often results in the facile loss of the palmitoyl group, hindering site localization. | Use with caution; may not be ideal for pinpointing modification sites. | nih.govacs.orgresearchgate.net |

| Electron Transfer Dissociation (ETD) | Preserves the palmitoyl group and generates extensive backbone cleavage, enabling accurate site identification. | Recommended as the ideal fragmentation method for palmitoyl peptide analysis. | nih.govacs.orgnih.gov |

| Electron Capture Dissociation (ECD) | Can produce secondary side-chain losses, which may complicate interpretation. | ETD is generally preferred. | nih.govacs.org |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) for High-Throughput Molecular Mass Determination

Methodologies for Studying In Vitro Stability and Degradation Profiles of Modified Peptides

The introduction of a palmitoyl group via this compound can significantly impact the stability of a peptide. Lipidation has been shown to enhance stability against enzymatic degradation. lifetein.comresearchgate.netresearchgate.net Therefore, it is essential to employ robust methodologies to study the in vitro stability and degradation profiles of these modified peptides.

These studies often involve incubating the lipidated peptide in various biological media, such as plasma or serum, at physiological temperature (37°C) over a period of time. rsc.orgresearchgate.netresearchgate.net Samples are taken at different time points and analyzed, typically by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS), to quantify the amount of intact peptide remaining. rsc.orgresearchgate.net

The stability of the palmitoyl linkage itself can also be assessed under different buffer conditions, pH, and in the presence of reducing agents. nih.govacs.orgresearchgate.net For instance, studies have shown that palmitoyl groups can be labile in certain buffers, such as ammonium (B1175870) bicarbonate buffer commonly used for tryptic digestion, especially in the presence of reducing agents like dithiothreitol (B142953) (DTT). acs.orgresearchgate.net In contrast, neutral Tris buffer with tris(2-carboxyethyl)phosphine (B1197953) (TCEP) as the reducing agent has been shown to better preserve the palmitoylation. acs.orgresearchgate.net

| Study Type | Methodology | Key Findings | Source |

| Plasma/Serum Stability | Incubation in human, rat, or mouse plasma at 37°C, followed by HPLC or LC-MS analysis to measure the remaining intact peptide over time. | Lipidation can significantly increase the half-life of peptides in plasma compared to their unmodified counterparts. | rsc.orgresearchgate.net |

| Enzymatic Degradation | Incubation with specific proteases to assess resistance to enzymatic cleavage. | N-terminal and C-terminal modifications, along with lipidation, can protect peptides from degradation by aminopeptidases and carboxypeptidases. | rsc.org |

| Buffer Stability | Incubation in various buffers (e.g., Tris, ammonium bicarbonate) at different pH values and temperatures, with and without reducing agents (e.g., DTT, TCEP). | The stability of the palmitoyl linkage is dependent on buffer composition, pH, and the presence of reducing agents. Significant loss can occur under standard tryptic digestion conditions. | nih.govacs.orgresearchgate.net |

Q & A

Basic Research Questions

Q. How to design a synthetic route for Fmoc-L-Dab(palm)-OH, considering its dual functional groups (Fmoc and palmitoyl)?

- Methodology :

- Use Fmoc-based solid-phase peptide synthesis (SPPS) as the backbone strategy. First, anchor the Dab(palm) residue to resin via its carboxyl group. Introduce the palmitoyl group to the Dab side chain using acylation under mild acidic conditions (e.g., DCC/DMAP in DCM) to avoid premature Fmoc deprotection .

- Optimize reaction pH (neutral to slightly basic) to stabilize the Fmoc group while enabling efficient coupling . Monitor progress via Kaiser test or LC-MS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- LC-MS : Verify molecular weight (e.g., expected [M+H]+ for C₃₄H₅₀N₂O₅S: ~615.3 Da) and detect impurities .

- NMR (¹H/¹³C) : Confirm regioselective palmitoylation at the Dab side chain by comparing chemical shifts of α-amine (Fmoc-protected) and ε-amine (palmitoyl-modified) groups .

- HPLC : Assess purity (>95%) using a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How does the palmitoyl group influence the solubility and stability of this compound in peptide synthesis?

- Methodology :

- Test solubility in organic solvents (e.g., DMF, DCM) and aqueous buffers. The palmitoyl chain reduces aqueous solubility but enhances lipid bilayer interaction in membrane-protein studies .

- Evaluate stability under SPPS conditions (e.g., piperidine for Fmoc removal). Palmitoyl esters are prone to hydrolysis in strong bases; use shorter deprotection times (2–5 min) to minimize degradation .

Advanced Research Questions

Q. How to resolve contradictions in coupling efficiency when integrating this compound into lipidated peptides?

- Methodology :

- If low coupling yields occur (e.g., <70%), investigate steric hindrance from the palmitoyl chain. Use double coupling with HATU/DIPEA or switch to microwave-assisted synthesis for improved kinetics .

- Compare results with non-lipidated analogs (e.g., Fmoc-L-Dab-OH) to isolate the palmitoyl effect. Quantify yields via HPLC area-under-curve analysis .

Q. What orthogonal protection strategies are viable for Dab residues requiring dual modifications (e.g., Fmoc + palmitoyl vs. Alloc/Boc)?

- Methodology :

- Use Alloc for the ε-amine (palmitoyl site) and Fmoc for the α-amine. Remove Alloc selectively with Pd(PPh₃)₄/PhSiH₃ before introducing palmitoyl .

- Validate orthogonality via FT-IR or MALDI-TOF to confirm no cross-deprotection occurs .

Q. How to optimize the lipophilicity of this compound for in vivo delivery without compromising synthetic yield?

- Methodology :

- Screen solvent systems (e.g., DMF with 1% Triton X-100) to enhance solubility during SPPS.

- Post-synthesis, formulate the compound in lipid nanoparticles (LNPs) and assess encapsulation efficiency via dynamic light scattering (DLS) .

Q. What kinetic models explain the hydrolysis of the palmitoyl group under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies (pH 2–10, 37°C). Monitor degradation via LC-MS and fit data to a first-order kinetic model . Calculate half-life (t₁/₂) to predict storage conditions .

- Compare hydrolysis rates with structurally similar compounds (e.g., Fmoc-L-Cys(palm)-OH) to identify stabilizing functional groups .

Key Considerations for Experimental Design

- Contradiction Management : When literature reports conflicting stability data (e.g., palmitoyl vs. myristoyl analogs), perform side-by-side comparisons under identical conditions .

- Advanced Characterization : Use circular dichroism (CD) to study conformational changes in lipidated peptides post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.